molecular formula C8H15NO B1365496 N-cyclopropyltetrahydro-2H-pyran-4-amine CAS No. 211814-16-3

N-cyclopropyltetrahydro-2H-pyran-4-amine

Cat. No. B1365496
M. Wt: 141.21 g/mol
InChI Key: DUIOGILHLJADHT-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Reactivity and Applications

Phosphane- and Amine-Catalyzed Reactions
Phosphane- and amine-catalyzed reactions involving cyclopropenones and isatin derivatives have different outcomes. Phosphane catalysis yields carboxylated 1H-indoles, whereas amine catalysis produces multisubstituted 2H-pyran-2-ones, highlighting the versatility of N-cyclopropyltetrahydro-2H-pyran-4-amine in catalytic ring-opening reactions
(Zhao, Tang, & Shi, 2014).

Synthesis of Multisubstituted 4H-Pyrans
N-cyclopropyltetrahydro-2H-pyran-4-amine plays a role in the enantioselective synthesis of 4H-pyrans, important molecules with biological and pharmaceutical activities. The process involves organocatalytic asymmetric formal [3+3] cycloadditions showcasing the chemical's utility in creating complex, biologically significant structures (Yue, Li, Liu, Wang, & Zhang, 2016).

Ultrasound-mediated Synthesis
The compound is utilized in an ultrasound-mediated condensation process to synthesize derivatives efficiently and eco-friendly. This method offers advantages like a simple work-up procedure, shorter reaction times, and higher yields, marking its significance in green chemistry applications (Wang, Zou, Zhao, & Shi, 2011).

Bicyclization Approaches
A novel bicyclization strategy involving N-cyclopropyltetrahydro-2H-pyran-4-amine leads to the synthesis of multicyclic pyrazolo[3,4-b]pyridines. This method provides a flexible and practical approach to constructing complex molecular structures (Tu, Hao, Ye, Wang, Jiang, Li, & Tu, 2014).

Amidine-Catalyzed Asymmetric Cycloaddition
The compound is involved in amine-catalyzed asymmetric cycloadditions, leading to the synthesis of 4H-pyran fused pyrrolin-2-one products. This process highlights its role in enantioselective synthesis, contributing to the creation of optically active molecules (Zhang, Luo, Hu, Wang, Liang, & Xu, 2015).

Safety And Hazards

Safety data sheets for “N-cyclopropyltetrahydro-2H-pyran-4-amine” are available, indicating that safety measures should be taken when handling this compound672.


properties

IUPAC Name

N-cyclopropyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7(1)9-8-3-5-10-6-4-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIOGILHLJADHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426294
Record name N-cyclopropyltetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyltetrahydro-2H-pyran-4-amine

CAS RN

211814-16-3
Record name N-Cyclopropyltetrahydro-2H-pyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211814-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-cyclopropyltetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cyclopropyltetrahydro-2H-pyran-4-amine
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